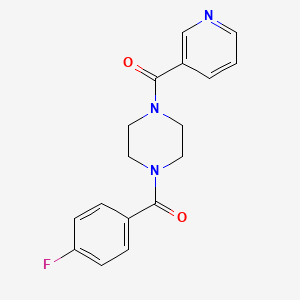![molecular formula C11H17O2P B5766700 2-[ethyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5766700.png)
2-[ethyl(phenyl)phosphoryl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Ethyl(phenyl)phosphoryl]-2-propanol, also known as EPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EPPO is a phosphonate ester that has been synthesized using different methods and has shown promising results in different scientific studies.
科学研究应用
2-[ethyl(phenyl)phosphoryl]-2-propanol has been widely studied for its potential applications in different fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-[ethyl(phenyl)phosphoryl]-2-propanol has been reported to exhibit antitumor and antiviral activities. In material science, 2-[ethyl(phenyl)phosphoryl]-2-propanol has been used as a flame retardant, plasticizer, and stabilizer. In agriculture, 2-[ethyl(phenyl)phosphoryl]-2-propanol has been reported to enhance plant growth and provide protection against fungal and bacterial infections.
作用机制
The mechanism of action of 2-[ethyl(phenyl)phosphoryl]-2-propanol is not fully understood, but it is believed to involve the inhibition of enzymes involved in different biological processes. 2-[ethyl(phenyl)phosphoryl]-2-propanol has been reported to inhibit the activity of phosphatases, kinases, and proteases, which are involved in cell signaling and regulation.
Biochemical and Physiological Effects
2-[ethyl(phenyl)phosphoryl]-2-propanol has been reported to exhibit different biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 2-[ethyl(phenyl)phosphoryl]-2-propanol can induce apoptosis, inhibit cell growth, and modulate the immune response. In vivo studies have reported that 2-[ethyl(phenyl)phosphoryl]-2-propanol can reduce tumor growth, enhance wound healing, and protect against oxidative stress.
实验室实验的优点和局限性
2-[ethyl(phenyl)phosphoryl]-2-propanol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-[ethyl(phenyl)phosphoryl]-2-propanol has some limitations, including its limited solubility in water and its potential to interact with other chemicals in the experimental system.
未来方向
2-[ethyl(phenyl)phosphoryl]-2-propanol has shown promising results in different scientific studies, and several future directions can be explored to further understand its potential applications. These include developing new synthesis methods to improve yield and purity, investigating the molecular targets of 2-[ethyl(phenyl)phosphoryl]-2-propanol, and exploring its potential applications in different fields, including biotechnology and environmental science.
Conclusion
In conclusion, 2-[ethyl(phenyl)phosphoryl]-2-propanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. 2-[ethyl(phenyl)phosphoryl]-2-propanol can be synthesized using different methods and has shown promising results in different scientific studies. 2-[ethyl(phenyl)phosphoryl]-2-propanol has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, 2-[ethyl(phenyl)phosphoryl]-2-propanol has some limitations, including its limited solubility in water and its potential to interact with other chemicals in the experimental system. Further research is needed to fully understand the potential applications of 2-[ethyl(phenyl)phosphoryl]-2-propanol in different fields.
合成方法
2-[ethyl(phenyl)phosphoryl]-2-propanol can be synthesized using different methods, including the reaction of ethyl phosphonic dichloride with phenyl magnesium bromide in the presence of a palladium catalyst, or the reaction of ethyl phenylphosphinate with 2-bromo-2-methylpropanol in the presence of a base. These methods have been reported to yield high purity and yield of 2-[ethyl(phenyl)phosphoryl]-2-propanol.
属性
IUPAC Name |
2-[ethyl(phenyl)phosphoryl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O2P/c1-4-14(13,11(2,3)12)10-8-6-5-7-9-10/h5-9,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJRJXXROFBZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CC=CC=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Ethyl(phenyl)phosphoryl]-2-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)

![4-{[4-(dimethylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5766644.png)
![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)

![N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)